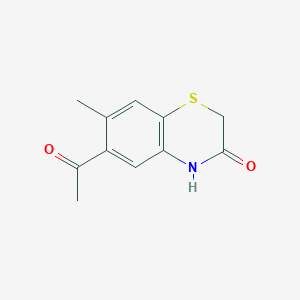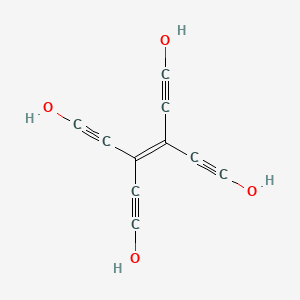
3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is an organic compound characterized by its unique structure featuring multiple hydroxyl and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or amines.
Scientific Research Applications
3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with unique mechanical and electronic properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl and ethynyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Hex-3-en-1,5-diyne: A simpler analog with fewer functional groups.
3-Hexene-1,6-diol: Contains hydroxyl groups but lacks ethynyl groups.
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: A structurally related compound used for studying enediyne reactivity.
Uniqueness
3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is unique due to its combination of hydroxyl and ethynyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
823813-77-0 |
|---|---|
Molecular Formula |
C10H4O4 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
3,4-bis(2-hydroxyethynyl)hex-3-en-1,5-diyne-1,6-diol |
InChI |
InChI=1S/C10H4O4/c11-5-1-9(2-6-12)10(3-7-13)4-8-14/h11-14H |
InChI Key |
WUYPYKSKMIMBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#CO)C(=C(C#CO)C#CO)C#CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




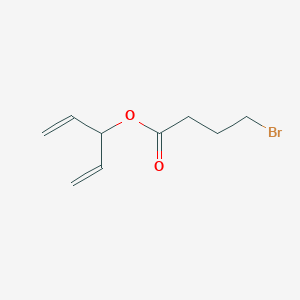
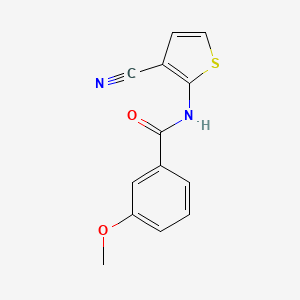
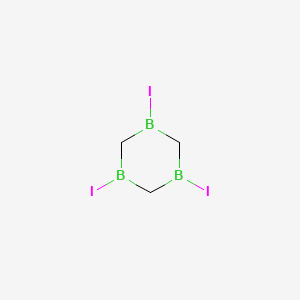
![4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14231955.png)
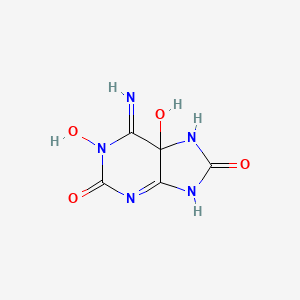
![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)
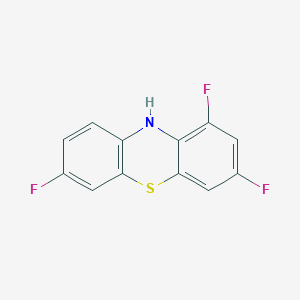
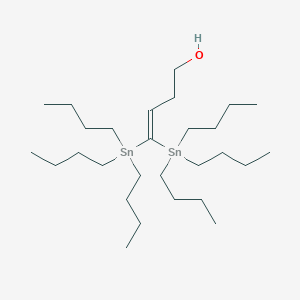
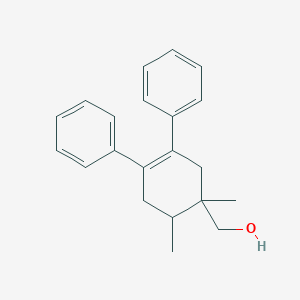
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)

